Ebastine N-Oxide
Overview
Description
Ebastine N-Oxide is a derivative of Ebastine, a second-generation antihistamine commonly used to treat allergic rhinitis and chronic idiopathic urticaria
Mechanism of Action
Target of Action
Ebastine N-Oxide primarily targets the H1 receptors . These receptors play a crucial role in mediating allergic reactions, making them a key target for antihistamines like this compound.
Mode of Action
This compound acts as a H1-receptor antagonist . It binds to these receptors, inhibiting the effects induced by histamine . This interaction results in a rapid and prolonged inhibition of histamine-induced effects .
Biochemical Pathways
This compound affects several biochemical pathways. It undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in ebastine N-dealkylation and hydroxylation .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, peak plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours, with some 66% of the compound excreted in urine, mainly as conjugated metabolites .
Result of Action
The action of this compound results in significant antihistamine effects, initiating after 1 hour and lasting more than 48 hours . This activity parallels the plasma levels of the main active acid metabolite, carebastine . The inhibition of the peripheral receptors remains constant after repeated administration, with the absence of tachyphylaxis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs affecting liver function should be taken into account as it can affect the metabolism of this compound . Furthermore, the dosage used in severely impaired patients is half that used in patients with mild to moderate impairment .
Biochemical Analysis
Biochemical Properties
Ebastine, the parent compound of Ebastine N-Oxide, is a second-generation H1 antagonist antihistamine drug . It is extensively metabolized to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .
Cellular Effects
Ebastine has shown antihistamine and antiallergic activity in healthy volunteers and patients with allergies . It has protected against histamine-induced bronchoconstriction in patients with asthma . In patients with irritable bowel syndrome (IBS), ebastine has been associated with low-grade mucosal inflammation .
Molecular Mechanism
Ebastine is a H1 antihistamine with low potential for causing drowsiness . It does not penetrate the blood–brain barrier to a significant amount and thus combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .
Temporal Effects in Laboratory Settings
Ebastine has been shown to provide significant clinical improvement and protection against the causative allergen . The effective half-life of ebastine and carebastine did not show relevant differences between groups .
Dosage Effects in Animal Models
The efficacy and tolerability of two different dose levels of ebastine (10 and 20mg once daily) were compared in patients with acute seasonal allergic rhinitis in a randomized double-blind parallel study .
Metabolic Pathways
Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .
Transport and Distribution
The transport characteristics of ebastine, a substrate for cytochrome P450 3A4, and its three major metabolites were studied in cultured human intestinal Caco-2 cells expressing a drug efflux pump, P-glycoprotein (P-gp), on the apical membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ebastine N-Oxide can be synthesized through the oxidation of Ebastine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of Ebastine in an appropriate solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the oxidation is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ebastine N-Oxide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can revert it back to Ebastine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Ebastine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of this compound.
Scientific Research Applications
Ebastine N-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Ebastine: The parent compound, a second-generation antihistamine.
Carebastine: An active metabolite of Ebastine with similar antihistaminic properties.
Bilastine: Another second-generation antihistamine with a similar mechanism of action.
Uniqueness: Ebastine N-Oxide is unique due to its distinct chemical structure, which includes an N-oxide functional group. This modification can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to differences in its efficacy and safety profile compared to other similar compounds.
Properties
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 | |
Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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